molecular formula C9H6BrNO5 B13580482 3-(2-Bromo-4-nitrophenyl)-2-oxopropanoic acid

3-(2-Bromo-4-nitrophenyl)-2-oxopropanoic acid

Cat. No.: B13580482
M. Wt: 288.05 g/mol
InChI Key: VKSLYRWORZQFFA-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-nitrophenyl)-2-oxopropanoic acid is an organic compound with a molecular formula of C9H6BrNO5. This compound is characterized by the presence of a bromine atom and a nitro group attached to a benzene ring, along with a carboxylic acid and a ketone functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-nitrophenyl)-2-oxopropanoic acid typically involves the bromination of 4-nitrophenylacetic acid followed by oxidation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-nitrophenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Amino derivatives are formed.

    Substitution: Various substituted aromatic compounds are produced.

Scientific Research Applications

3-(2-Bromo-4-nitrophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-nitrophenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitrophenol: Similar in structure but lacks the carboxylic acid and ketone groups.

    4-Nitrophenylacetic acid: Lacks the bromine atom but has a similar aromatic structure.

    3-Bromo-4-nitrobenzoic acid: Similar functional groups but different positioning on the benzene ring.

Uniqueness

3-(2-Bromo-4-nitrophenyl)-2-oxopropanoic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in various fields. The presence of both bromine and nitro groups along with a carboxylic acid and ketone makes it a versatile compound for research and industrial use.

Properties

Molecular Formula

C9H6BrNO5

Molecular Weight

288.05 g/mol

IUPAC Name

3-(2-bromo-4-nitrophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6BrNO5/c10-7-4-6(11(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14)

InChI Key

VKSLYRWORZQFFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)CC(=O)C(=O)O

Origin of Product

United States

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